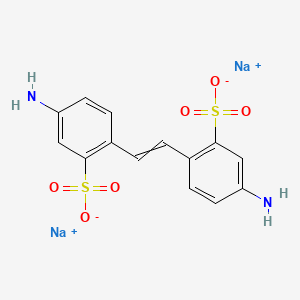
4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is a water-soluble compound that is structurally derived from trans-stilbene. It contains amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used in the synthesis of dyes, optical brighteners, and fluorescent whitening agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid using iron powder . The reaction conditions involve the use of a reducing agent, such as iron, under controlled temperature and pressure to ensure the complete reduction of the nitro groups to amino groups.
Industrial Production Methods
In industrial settings, the production of disodium 4,4’-diaminostilbene-2,2’-disulfonate involves large-scale reduction processes. The starting material, 4,4’-dinitro-2,2’-stilbenedisulfonic acid, is subjected to reduction using iron powder or other suitable reducing agents. The reaction is carried out in reactors designed to handle large volumes and ensure efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-diaminostilbene-2,2’-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Reduction: Reduction of the nitro groups to amino groups is a common reaction.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Iron powder is used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Reduction: Disodium 4,4’-diaminostilbene-2,2’-disulfonate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Disodium 4,4’-diaminostilbene-2,2’-disulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of disodium 4,4’-diaminostilbene-2,2’-disulfonate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its interaction with other compounds. The compound’s weak estrogenic properties are thought to be due to its structural similarity with diethylstilbestrol, allowing it to interact with estrogen receptors .
Comparison with Similar Compounds
Disodium 4,4’-diaminostilbene-2,2’-disulfonate can be compared with other similar compounds, such as:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: This compound is an oxidized form and is used in similar applications.
Disodium 4,4’-diazidostilbene-2,2’-disulfonate: Another derivative used in photochemical reactions.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: The parent compound used in the synthesis of various derivatives.
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is unique due to its specific combination of amino and sulfonic acid functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12N2Na2O6S2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
YAKFHPREDNNSFX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














